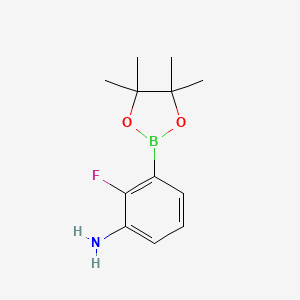

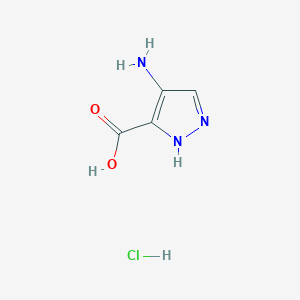

4-Amino-1H-pyrazole-3-carboxylic acid hydrochloride

Übersicht

Beschreibung

“4-Amino-1H-pyrazole-3-carboxylic acid hydrochloride” is a chemical compound with a molecular weight of 191.62 . It is a heterocyclic building block used for the synthesis of more complex pharmaceutical and biologically active compounds .

Synthesis Analysis

The synthesis of pyrazole compounds involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . In a nitric acid medium, the solubility of the compound increases due to the possible protonation of the heterocycle nitrogen atom with the formation of the pyrazolyl cation .Molecular Structure Analysis

The molecular structure of “4-Amino-1H-pyrazole-3-carboxylic acid hydrochloride” comprises two nitrogen (N) atoms at positions 1- and 2- and three carbon © atoms . The superposition of both pyrazole rings with the formation of shortened contacts is observed .Chemical Reactions Analysis

Pyrazoles are frequently used as scaffolds in the synthesis of bioactive chemicals and reactions in various media . The compound’s activity in the calcium mobilization assay was found to be similar to niacin .Physical And Chemical Properties Analysis

The compound is an off-white solid . It has a melting point of 135 °C (dec.) (lit.), a boiling point of 235.85°C (rough estimate), and a density of 1.4748 (rough estimate) .Wissenschaftliche Forschungsanwendungen

Pyrazole Carboxylic Acid Derivatives: Synthesis and Biological Applications

Pyrazole carboxylic acid derivatives are notable for their wide range of biological activities, including antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, antitubercular, and antiviral properties. Their synthetic versatility makes them significant scaffolds in medicinal chemistry, with applications in developing various pharmacological agents. This mini-review provides a comprehensive overview of their synthesis methods and biological applications, serving as a guide for researchers in this field (Cetin, 2020).

Heterocycles Synthesis: Building Blocks for Diverse Applications

The reactivity of certain pyrazoline derivatives makes them valuable as building blocks in synthesizing a wide array of heterocyclic compounds. These include pyrazolo-imidazoles, -thiazoles, spiropyridines, and others, highlighting their importance in heterocyclic and dyes synthesis. The unique reactivity of these derivatives offers mild conditions for generating various classes of heterocyclic compounds and dyes, suggesting their continued emergence in innovative transformations (Gomaa & Ali, 2020).

Therapeutic Applications of Pyrazolines

Pyrazoline derivatives are recognized for their significant pharmacological effects, including antimicrobial, anti-inflammatory, analgesic, antidepressant, and anticancer activities. Their utility spans across cannabinoid CB1 receptor antagonists, antiepileptic, antitrypanosomal, antiviral activities, and more, showcasing the diverse therapeutic applications of pyrazolines. This review emphasizes the broad pharmacological potential of pyrazoline derivatives and highlights the need for further exploration and development of new drug candidates within this class (Shaaban et al., 2012).

Pyrazole Analogs: A Therapeutic Outlook

Pyrazole analogs have shown clinical efficacy as various pharmacological agents. Despite the withdrawal of some due to side effects, research into new drug candidates bearing the pyrazole moiety has increased. This review explores the diverse pharmacological activities exhibited by recent pyrazole analogs, aiding researchers in drug discovery to design and develop newer candidates with improved efficacy (Ganguly & Jacob, 2017).

Safety And Hazards

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

4-amino-1H-pyrazole-5-carboxylic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5N3O2.ClH/c5-2-1-6-7-3(2)4(8)9;/h1H,5H2,(H,6,7)(H,8,9);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCUMKBFRBYAOFD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NNC(=C1N)C(=O)O.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H6ClN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.56 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Amino-1H-pyrazole-3-carboxylic acid hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-(Hydroxymethyl)pyrrolidin-1-yl]propan-1-one](/img/structure/B1442304.png)

![2-(4-Bromophenyl)-5,8-dioxaspiro[3.4]octane-2-carbonitrile](/img/structure/B1442307.png)

![tert-butyl N-(5-bromo-3-ethynylpyrazin-2-yl)-N-[(tert-butoxy)carbonyl]carbamate](/img/structure/B1442308.png)

![2-Hexylthieno[3,2-b]thiophene](/img/structure/B1442309.png)

![4-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-2-trifluoromethoxybenzoic acid methyl ester](/img/structure/B1442316.png)